

# An In-depth Technical Guide on Ph-Bis(C1-N-(C2-NH-Boc)<sub>2</sub>)

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## Compound of Interest

Compound Name: *Ph-Bis(C1-N-(C2-NH-Boc)<sub>2</sub>)*

Cat. No.: *B604941*

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecule identified as "Ph-Bis(C1-N-(C2-NH-Boc)<sub>2</sub>)". Due to the non-standard nomenclature, this guide is based on the interpreted chemical structure, N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine. This document details its physicochemical properties, a proposed synthetic protocol, and the underlying chemical principles.

## Molecular Structure and Properties

The provided nomenclature "Ph-Bis(C1-N-(C2-NH-Boc)<sub>2</sub>)" suggests a phenyl group ("Ph") attached to a one-carbon linker ("C1"), which is bonded to a nitrogen atom. This nitrogen is further substituted with two identical arms, each consisting of a two-carbon linker ("C2") and a Boc-protected amine ("NH-Boc"). The most plausible corresponding structure is N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine.

Table 1: Molecular Data for N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>35</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	421.53 g/mol
IUPAC Name	tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(benzyl)amino)ethyl)carbamate

## Background: The Role of Boc Protection in Polyamine Synthesis

Polyamines are organic compounds with two or more primary amino groups and are essential scaffolds in the development of therapeutics and biological probes.<sup>[1]</sup> The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.<sup>[2]</sup> Its popularity stems from its stability in various reaction conditions and the ease of its removal under moderately acidic conditions.<sup>[1][2]</sup>

In molecules with multiple amine groups of similar reactivity, such as the precursor to the title compound, selective functionalization presents a significant challenge.<sup>[1]</sup> Achieving regioselective Boc protection is a crucial step to allow for further, specific modifications of the polyamine structure.<sup>[1]</sup> Strategies to achieve this selectivity often rely on controlling the stoichiometry of the protecting reagent (Boc anhydride) or employing a stepwise protection approach.<sup>[1]</sup>

## Proposed Synthetic Protocol

While a specific protocol for N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine is not readily available in the literature, a plausible synthetic route can be designed based on established chemical reactions. The proposed synthesis involves two key steps:

- Boc Protection: The initial protection of a precursor polyamine.
- N-Alkylation: The subsequent benzylation of the secondary amine.

A logical precursor for this synthesis is N,N'-bis(2-aminoethyl)amine, also known as diethylenetriamine. The primary amines of diethylenetriamine are generally more nucleophilic and less sterically hindered than the central secondary amine, allowing for selective protection. [\[1\]](#)

### Step 1: Selective di-Boc protection of Diethylenetriamine

This step aims to protect the two primary amines of diethylenetriamine, leaving the central secondary amine available for the subsequent reaction.

- Reactants: Diethylenetriamine, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Triethylamine (TEA), Tetrahydrofuran (THF). [\[2\]](#)
- Procedure:
  - Dissolve diethylenetriamine in THF in a reaction vessel.
  - Add triethylamine as a base to the solution.
  - Slowly add a solution of Boc<sub>2</sub>O (approximately 2 molar equivalents) in THF to the reaction mixture at 0°C to control the exothermic reaction.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the resulting product, di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, by column chromatography.

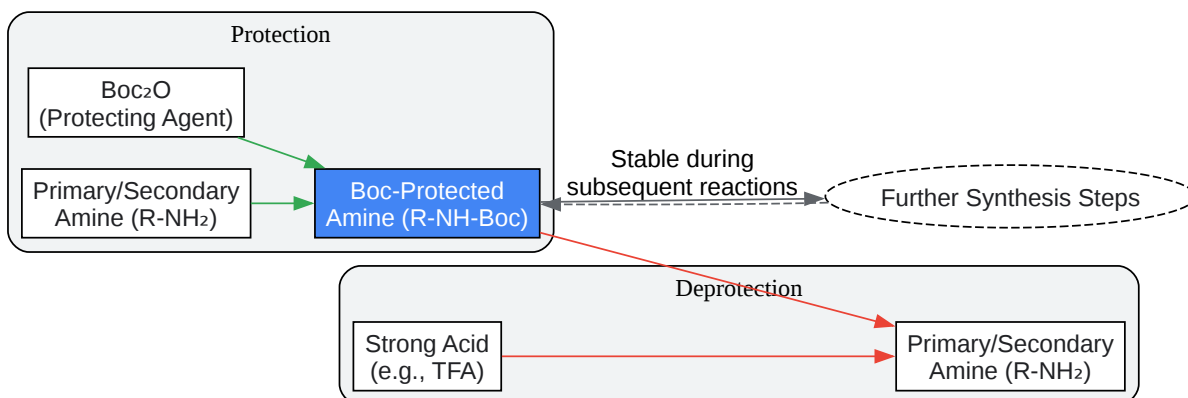
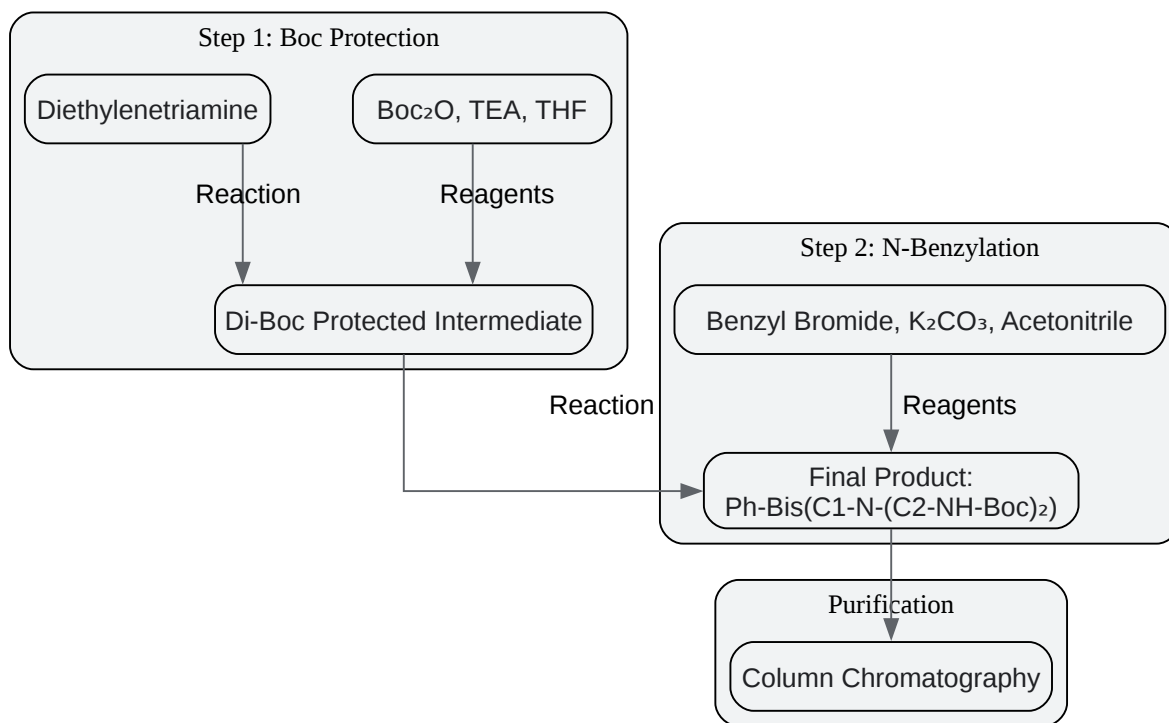
### Step 2: N-Benzylation of the di-Boc-protected Diethylenetriamine

This step introduces the phenylmethyl (benzyl) group onto the unprotected secondary amine.

- Reactants: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, Benzyl bromide, a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile or DMF).
- Procedure:
  - Dissolve the product from Step 1 in acetonitrile.
  - Add potassium carbonate to the solution.
  - Add benzyl bromide dropwise to the suspension.
  - Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours, monitoring by TLC.
  - After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography to yield the final compound, N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine.

## Visualized Workflows and Concepts

Diagram 1: Proposed Synthetic Workflow



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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide on Ph-Bis(C1-N-(C2-NH-Boc)<sub>2</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604941#ph-bis-c1-n-c2-nh-boc-2-molecular-weight-and-formula]

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